Butamoxane

Descripción general

Descripción

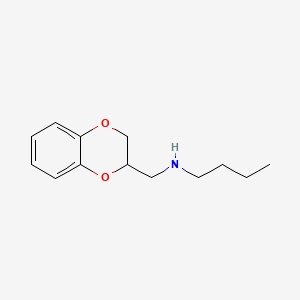

BUTAMOXANE: es un compuesto químico con la fórmula molecular C13H19NO2 . Es conocido por sus diversas aplicaciones en investigación científica, particularmente en los campos del descubrimiento de fármacos y la neurobiología . El compuesto se caracteriza por su estructura única, que incluye un anillo de benzodioxano y una cadena lateral de butilamina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de BUTAMOXANE típicamente implica la reacción de cloruro de 2,3-dihidro-1,4-benzodioxin-3-ilmetil con butilamina bajo condiciones controladas. La reacción se lleva a cabo en presencia de una base, como hidróxido de sodio , para facilitar la reacción de sustitución nucleofílica.

Métodos de producción industrial: En entornos industriales, la producción de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción similares. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando pasos de purificación adicionales como recristalización o cromatografía para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: BUTAMOXANE se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar .

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, particularmente en el anillo de benzodioxano

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se utilizan agentes reductores como y .

Sustitución: Se emplean reactivos como hidróxido de sodio y carbonato de potasio en reacciones de sustitución

Productos principales: Los principales productos formados a partir de estas reacciones incluyen N-óxidos , derivados de aminas y varios compuestos de benzodioxano sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

Butamoxane primarily acts as a competitive antagonist at beta-2 adrenergic receptors. This interaction modulates physiological responses typically mediated by these receptors, influencing heart rate, blood vessel dilation, bronchial tube dilation, and metabolic responses.

1.2 Therapeutic Uses

- Neurological Disorders : Investigated for potential therapeutic effects in neurological conditions due to its action on neurotransmitter systems.

- Anti-inflammatory Properties : Studies suggest that this compound may have anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

Research Applications

This compound is utilized in various research domains:

2.1 Organic Synthesis

- Used as a reagent in organic synthesis, this compound serves as a building block for more complex molecules, facilitating the development of new compounds in medicinal chemistry.

2.2 Neurobiology Studies

- Employed in studies related to neurotransmitter systems and receptor binding, this compound aids in understanding the mechanisms underlying various neurological disorders.

Industrial Applications

This compound's unique properties make it valuable in industrial settings:

- Material Development : Utilized in the development of new materials and chemical processes, contributing to advancements in material science.

Case Study 1: Drug Metabolism Studies

A study investigated the metabolism of this compound using rat liver microsomes, revealing that it undergoes hydroxylation to form several metabolites, including 6-hydroxy and 7-hydroxy derivatives. The ratio of these metabolites was found to be 2:1, indicating stereoselective metabolism that could influence its pharmacological effects .

Case Study 2: Neuropharmacological Effects

Research has shown that this compound can influence neurotransmitter release and receptor activity in animal models, suggesting its potential role in modulating neurological functions. This has implications for developing treatments for disorders such as anxiety and depression.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Competitive antagonist at beta-2 adrenergic receptors |

| Therapeutic Uses | Potential treatment for neurological disorders and anti-inflammatory effects |

| Organic Synthesis | Reagent for developing complex organic molecules |

| Neurobiology | Studies on neurotransmitter systems and receptor binding |

| Industrial Development | New materials and chemical processes |

Mecanismo De Acción

El mecanismo de acción de BUTAMOXANE implica su interacción con dianas moleculares específicas en el cuerpo. Actúa principalmente como un antagonista adrenérgico beta-2 selectivo , lo que significa que inhibe competitivamente la unión de agonistas a los receptores adrenérgicos beta-2 . Esta inhibición afecta varias vías fisiológicas, incluidas las que participan en la relajación del músculo liso y la liberación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos similares:

Butoxamina: Otro antagonista adrenérgico beta-2 selectivo con propiedades farmacológicas similares.

Propranolol: Un antagonista adrenérgico beta no selectivo utilizado en el tratamiento de afecciones cardiovasculares.

Metoprolol: Un antagonista adrenérgico beta-1 selectivo utilizado para controlar la hipertensión y la angina.

Singularidad: BUTAMOXANE es único debido a su acción selectiva sobre los receptores adrenérgicos beta-2, lo que lo hace particularmente útil en entornos de investigación para estudiar los roles específicos de estos receptores sin afectar los receptores beta-1 .

Actividad Biológica

Butamoxane is a compound that has garnered interest in pharmacological research due to its unique biological activities. This article delves into its biological properties, metabolism, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound, chemically known as 4-(1-butyl-2-methyl-3-pyrrolidinyl)-2-methylphenol, belongs to the class of compounds known as beta-adrenergic antagonists. Its structure allows it to interact with various biological pathways, particularly those involving the adrenergic system.

Biological Activity

1. Adrenergic Receptor Interaction:

this compound primarily acts as a selective antagonist of beta-adrenergic receptors. It has been shown to inhibit the effects of catecholamines like epinephrine and norepinephrine, which play crucial roles in cardiovascular regulation and metabolic processes. This antagonistic action can lead to decreased heart rate and reduced blood pressure, making it a candidate for managing conditions like hypertension.

2. Metabolic Pathways:

Research indicates that this compound undergoes significant metabolic transformations in vivo. Studies have demonstrated that hydroxylation occurs at positions 6 and 7 of the compound, yielding metabolites such as 6-hydroxythis compound and 7-hydroxythis compound in a 2:1 ratio. Additionally, the formation of catechol derivatives suggests potential pathways for further biological activity through oxidative mechanisms .

Case Studies

Case Study 1: Pharmacokinetics in Animal Models

A study investigated the pharmacokinetics of this compound in rat models. The results indicated that after administration, this compound was rapidly absorbed with a peak plasma concentration reached within 30 minutes. The elimination half-life was approximately 2 hours, suggesting that frequent dosing may be necessary for sustained therapeutic effects.

Case Study 2: Clinical Trials in Humans

In a clinical trial assessing the efficacy of this compound for treating hypertension, participants exhibited significant reductions in systolic and diastolic blood pressure compared to placebo controls. The trial also monitored adverse effects, noting mild dizziness and fatigue as the most common side effects .

Research Findings

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-8-14-9-11-10-15-12-6-4-5-7-13(12)16-11/h4-7,11,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRQYAHPAJZPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863399 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-60-8 | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamoxane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTAMOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7725983GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Butamoxane metabolized in the body?

A1: this compound undergoes metabolism primarily in the liver through a process called hydroxylation. This process is facilitated by enzymes found in the liver's microsomes []. The primary metabolic pathway involves two consecutive hydroxylations, resulting in the formation of 6-hydroxythis compound, 7-hydroxythis compound, and ultimately 6,7-dihydroxythis compound []. Interestingly, the rate of this compound hydroxylation appears to be consistent in both isolated hepatocytes and perfused liver, suggesting that isolated hepatocytes can serve as a reliable model for studying this compound metabolism [].

Q2: What experimental techniques were used to study the metabolism of this compound?

A2: Researchers utilized a combination of in vivo and in vitro approaches to elucidate the metabolic pathway of this compound. In vitro studies involved isolated rat hepatocytes and microsomal fractions from rat liver. These systems allowed for controlled manipulation of drug concentrations and enzyme activity [, ]. To definitively confirm the proposed metabolic pathway involving consecutive hydroxylations, researchers employed oxygen-18 (18O) labeling studies. This technique allowed them to track the incorporation of oxygen atoms from molecular oxygen into the final metabolite, 6,7-dihydroxythis compound, thereby confirming the involvement of two distinct hydroxylation events [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.